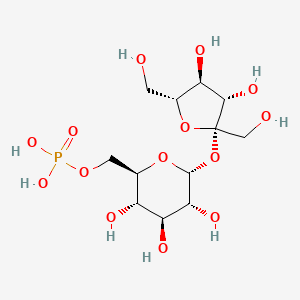
Sucrose-6-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose-6-phosphate is a phosphorylated derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound plays a crucial role in the metabolism of sucrose in plants and microorganisms. It is an intermediate in the biosynthesis of sucrose and is involved in various biochemical pathways, particularly in the regulation of carbohydrate metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sucrose-6-phosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of sucrose phosphate synthase, which catalyzes the transfer of a phosphate group from uridine diphosphate glucose to fructose-6-phosphate, forming this compound . The reaction conditions typically include a buffered solution with optimal pH and temperature for enzyme activity.
Industrial Production Methods
Industrial production of this compound often relies on biotechnological approaches, utilizing genetically engineered microorganisms that express high levels of sucrose phosphate synthase. These microorganisms are cultured in bioreactors under controlled conditions to maximize the yield of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Sucrose-6-phosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and glycosylation. It can be hydrolyzed by sucrose phosphate phosphatase to yield sucrose and inorganic phosphate .
Common Reagents and Conditions
Hydrolysis: Catalyzed by sucrose phosphate phosphatase, typically in a buffered aqueous solution.
Phosphorylation: Involves the transfer of a phosphate group from a donor molecule such as ATP.
Glycosylation: Catalyzed by glycosyltransferases, which transfer sugar moieties to acceptor molecules.
Major Products
The major products formed from the hydrolysis of this compound are sucrose and inorganic phosphate. Phosphorylation reactions can yield various phosphorylated derivatives, depending on the specific enzymes and substrates involved .
Aplicaciones Científicas De Investigación
Sucrose-6-phosphate has numerous applications in scientific research:
Mecanismo De Acción
Sucrose-6-phosphate exerts its effects primarily through its role as an intermediate in the biosynthesis of sucrose. It is synthesized by sucrose phosphate synthase and subsequently hydrolyzed by sucrose phosphate phosphatase to release sucrose. This process is crucial for the regulation of sucrose levels in plants and microorganisms . The molecular targets involved include enzymes such as sucrose phosphate synthase and sucrose phosphate phosphatase, which are regulated by various factors including light, temperature, and nutrient availability .
Comparación Con Compuestos Similares
Similar Compounds
Sucrose-6′-phosphate: Another phosphorylated derivative of sucrose, differing in the position of the phosphate group.
Trehalose-6-phosphate: A phosphorylated disaccharide involved in the regulation of sugar metabolism in plants.
Glucose-6-phosphate: A key intermediate in glycolysis and gluconeogenesis.
Uniqueness
Sucrose-6-phosphate is unique due to its specific role in the biosynthesis and regulation of sucrose. Unlike other phosphorylated sugars, it is directly involved in the synthesis of sucrose, which is a major transport and storage form of carbohydrates in plants . This makes it a critical molecule for understanding plant metabolism and developing biotechnological applications for sustainable agriculture and biofuel production .
Propiedades
Número CAS |
22372-29-8 |
|---|---|
Fórmula molecular |
C12H23O14P |
Peso molecular |
422.28 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-4-7(16)10(19)12(3-14,25-4)26-11-9(18)8(17)6(15)5(24-11)2-23-27(20,21)22/h4-11,13-19H,1-3H2,(H2,20,21,22)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
Clave InChI |
WQQSIXKPRAUZJL-UGDNZRGBSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)


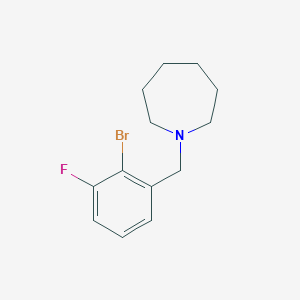
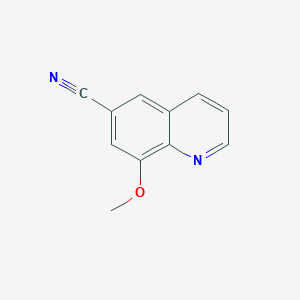
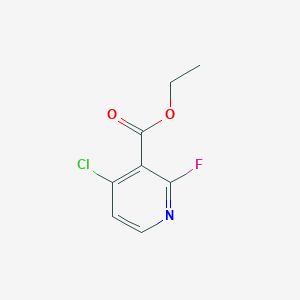
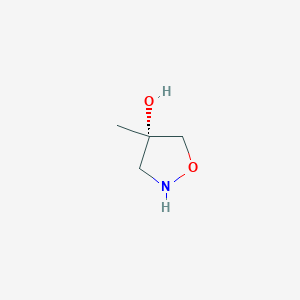

![4-(1-(2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butan-2-yl)benzoic acid](/img/structure/B12958848.png)
![5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12958853.png)
![7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12958862.png)
